N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is a compound that features a tetrazole ring and a thiophene ring. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological applications, particularly in material and medicinal chemistry . Thiophene derivatives are also significant in medicinal chemistry due to their various biological activities .
Preparation Methods
The synthesis of N-(2H-tetrazol-5-yl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with a tetrazole derivative. Common synthetic routes include the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides . Industrial production methods may involve similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2H-tetrazol-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, while the thiophene ring can undergo electrophilic substitution. Common reagents used in these reactions include sodium azide, phosphorus pentasulfide, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2H-tetrazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of N-(2H-tetrazol-5-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with specific receptors . The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
N-(2H-tetrazol-5-yl)thiophene-2-carboxamide can be compared with other tetrazole and thiophene derivatives:
Tetrazole Derivatives: Compounds like losartan and pentylene tetrazole are known for their medicinal applications, particularly in treating hypertension and anxiety.
Thiophene Derivatives: Compounds like suprofen and articaine are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively. The uniqueness of this compound lies in its combined tetrazole and thiophene structure, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5OS/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h1-3H,(H2,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZKJTVPNOCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NNN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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